![molecular formula C17H16Cl2N2O4S B2410140 Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate CAS No. 338755-59-2](/img/structure/B2410140.png)
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate, is a chemical compound with a complex structure . It has a molecular formula .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a 3,4-dichlorobenzyl group, a 2-oxo-1,2-dihydro-3-pyridinyl group, and an ethyl acetate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a specific melting point, boiling point, and density . It also has specific chemical properties related to its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Tandem Multi-Component Synthesis : Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate has been utilized in a five-component reaction leading to the synthesis of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones via a tandem Mannich-enamine-substitution sequence. This process involves the generation of diastereomers and illustrates the compound's potential in complex chemical syntheses (Raja & Perumal, 2006).
Formation of Pyrrolidine Derivatives : It reacts with primary amines leading to the opening of the β-lactam ring and formation of pyrrolidine derivatives. This showcases the compound's reactivity and utility in synthesizing diverse molecular structures (Valiullina et al., 2020).
Synthesis of Heterocyclic Compounds : The compound is also involved in the synthesis of new heterocyclic compounds, demonstrating its versatility in forming various biologically active structures. This includes its role in forming chalcones and other derivatives, expanding its utility in synthetic organic chemistry (Gali, 2018).
Biological and Medicinal Research
Antimicrobial Activities : Some derivatives synthesized from this compound have been tested for antimicrobial activity. This indicates its potential role in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Wardkhan et al., 2008).
Antitumor Activities : Research has been conducted on derivatives of this compound for their antitumor activities. This highlights its potential application in cancer research and the development of novel anticancer drugs (Liu et al., 2018).
Spectroscopic Analysis and Molecular Docking : The compound has been analyzed using spectroscopic methods and molecular docking studies. This type of research is crucial for understanding the molecular structure and potential biological interactions of the compound, aiding in the development of drugs and other chemical products (El-Azab et al., 2016).
Synthesis of Analgesic and Anti-inflammatory Agents : Its derivatives have shown potential as analgesic and anti-inflammatory agents, suggesting its role in the development of new therapeutic drugs for pain and inflammation management (Agudoawu & Knaus, 2000).
properties
IUPAC Name |
ethyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-2-25-15(22)10-26-17(24)20-14-4-3-7-21(16(14)23)9-11-5-6-12(18)13(19)8-11/h3-8H,2,9-10H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOSMTHTRRQFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
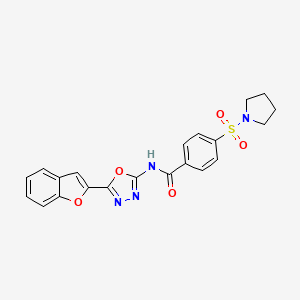
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
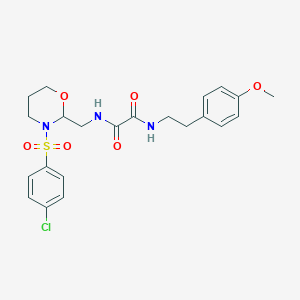
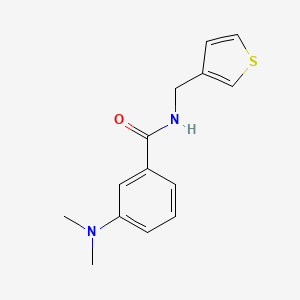

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
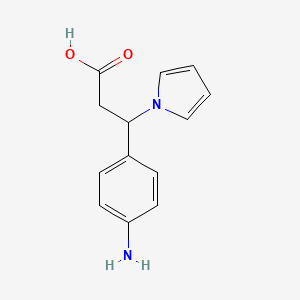
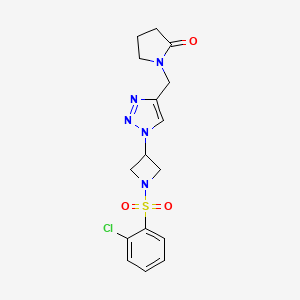
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)